Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate
Description
Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a norbornane-like framework (bicyclo[2.2.1]heptane) with a benzyl ester at position 2 and an amino group at position 3. This structure confers rigidity and stereochemical complexity, making it valuable in medicinal chemistry and asymmetric synthesis. The hydrochloride salt of this compound (CAS 1421604-37-6) is referenced, indicating its utility in salt-forming reactions to enhance solubility .
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C15H19NO2/c16-14-12-7-6-11(8-12)13(14)15(17)18-9-10-4-2-1-3-5-10/h1-5,11-14H,6-9,16H2 |
InChI Key |
KIDIWSPNMARBQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: Bicyclo[2.2.1]heptane-2-carboxylic Acid Derivatives
A common starting point is the preparation of bicyclo[2.2.1]heptane-2-carboxylic acid monoesters or diesters. For example, 2-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized from norbornene monoester substrates through substrate-controlled α-carboxylation. This step achieves high diastereoselectivity (up to 35:1) favoring the desired stereochemistry.
Curtius Rearrangement for Amino Group Introduction
The amino functionality at the 3-position is introduced via a Curtius rearrangement of the corresponding acyl azide intermediate. The process involves:
- Conversion of the bicyclic acid to an acyl azide using diphenylphosphoryl azide and triethylamine in dichloromethane at ambient temperature.
- Thermal rearrangement of the acyl azide in refluxing toluene to generate the isocyanate intermediate.
- Subsequent reaction of the isocyanate with tert-butanol and sodium tert-butoxide to form a protected N-Boc amino ester.
This sequence provides a stereoselective route to the amino-substituted bicyclo[2.2.1]heptane carboxylate intermediate with yields around 70-90% over two steps.
Benzyl Ester Formation
The final benzyl ester is typically formed by esterification of the amino acid intermediate with benzyl alcohol under standard coupling conditions or by hydrogenolysis of a suitable protecting group. This step yields Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate with the desired stereochemistry preserved.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| α-Carboxylation of norbornene monoester | Norbornene monoester, CO2, base, solvent (EtOAc) | Up to 95 | High diastereoselectivity (up to 35:1) |
| Acyl azide formation | Diphenylphosphoryl azide, Et3N, CH2Cl2, RT, 12 h | 94 | Colorless oil, purified by flash chromatography |
| Curtius rearrangement | Reflux in toluene, 1 h | — | Isocyanate intermediate used directly |
| N-Boc amino ester formation | t-BuOH, NaOt-Bu, RT, 30 min | 72 (over 2 steps) | White solid, purified by chromatography |
| Benzyl esterification | Benzyl alcohol, coupling reagents or hydrogenolysis | Variable | Final target compound |
Research Findings and Methodological Insights
- The substrate-controlled α-carboxylation is crucial for obtaining the correct stereochemistry at the bicyclic ring system, which influences all downstream reactions and the biological activity of the final compound.
- The Curtius rearrangement is a reliable and stereoselective method for introducing the amino group at the 3-position, avoiding harsh conditions that could racemize or degrade the bicyclic system.
- Protection of the amino group as an N-Boc derivative stabilizes the intermediate and facilitates purification and subsequent transformations.
- The benzyl esterification step is typically performed last to preserve the amino acid integrity and stereochemistry, enabling the compound’s use in further biological or medicinal chemistry applications.
Summary Table of Key Preparation Steps
| Preparation Step | Chemical Transformation | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| α-Carboxylation | Norbornene monoester → diester intermediate | CO2, base, EtOAc | High diastereoselectivity, up to 95% yield |
| Acyl Azide Formation | Acid → Acyl azide | Diphenylphosphoryl azide, Et3N, CH2Cl2, RT | 94% yield, purified by chromatography |
| Curtius Rearrangement | Acyl azide → Isocyanate | Reflux in toluene | Intermediate for amine installation |
| N-Boc Amino Ester Formation | Isocyanate + t-BuOH → N-Boc amino ester | NaOt-Bu, RT, 30 min | 72% yield over 2 steps, white solid |
| Benzyl Ester Formation | Amino acid → Benzyl ester | Benzyl alcohol, coupling reagents or hydrogenolysis | Final product, stereochemically pure |
Chemical Reactions Analysis
Reactivity: Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers may study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: Investigations into its biological activity, potential as a drug lead, or interactions with biological targets.
Industry: Limited information is available regarding industrial applications, but it could be relevant in fine chemical synthesis.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific biological targets. Further research is needed to elucidate this aspect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Ester Groups and Functional Moieties
Key analogs differ in ester groups and functional substituents, impacting physicochemical properties and applications:
- Ester Group Impact : The benzyl ester enhances lipophilicity (LogP ~1.7) compared to methyl esters, favoring membrane permeability .
- Functional Group Effects: Amino groups (e.g., at position 3) enable hydrogen bonding and salt formation, whereas hydroxy groups (e.g., at position 5) increase polarity (PSA ~49.8 Ų) .
Bicyclo Framework Modifications
Compounds with similar bicyclo systems but varying ring sizes or substituents include:
- Bicyclo[2.2.2]octane derivatives (e.g., tert-butyl 2-azabicyclo[2.2.2]octane-2-carboxylate): Larger ring systems reduce strain but may alter binding affinity in drug design .
- Bicyclo[3.2.0]heptane systems (e.g., benzathine benzylpenicillin): These frameworks are critical in β-lactam antibiotics but lack the amino-ester functionality of the target compound .
Physicochemical and Spectroscopic Comparisons
Spectral Data
- NMR : tert-Butyl analogs (e.g., ) display distinct δ 1.33 ppm (tert-butyl protons) and δ 7.16–8.16 ppm (aromatic pyridyl protons), contrasting with benzyl ester signals (δ ~7.3 ppm for aromatic Hs) .
Lipophilicity and Solubility
- LogP and PSA : Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has LogP 1.71 and PSA 49.77 Ų , whereas tert-butyl diazabicyclo derivatives (e.g., ) likely exhibit higher LogP due to bulky substituents.
Pharmacological Potential
- Bicyclo[2.2.1] Frameworks : Derivatives like (1R,2R,3R,4S)-3-(1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxylic acid (MW 273.35) demonstrate bioactivity, suggesting the target compound’s applicability in drug discovery .
Commercial Availability and Cost
Biological Activity
Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has attracted considerable attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 245.32 g/mol. Its structure consists of a bicyclo[2.2.1]heptane framework, characterized by two fused cyclopentane rings and an amino substituent at position three, which imparts distinctive chemical properties compared to other similar compounds .
Mechanisms of Biological Activity
Research indicates that this compound influences several cellular processes:
- Cell Signaling Pathways : The compound has been shown to modulate signaling pathways involved in cell growth and apoptosis, suggesting potential applications in cancer therapy .
- Gene Expression : It affects the expression of genes related to cell cycle regulation and apoptosis, indicating its role as a potential therapeutic agent in oncological contexts .
- Enzyme Interactions : this compound interacts with various enzymes, influencing amino acid metabolism and potentially altering metabolic pathways .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- In Vitro Studies : In cell assays, the compound demonstrated significant effects on cell viability and proliferation by modulating key metabolic enzymes . For example, it was found to inhibit the uptake of certain amino acids in HEK cells, which may affect cellular metabolism.
- Cancer Research : Its ability to influence gene expression related to cancer cell growth has been highlighted in studies focusing on tumor models . The compound's interaction with L-type amino acid transporters (LATs) has been particularly noted for its potential to enhance drug delivery to tumors .
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons between this compound and structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzyl(1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | C15H19NO3 | Contains a hydroxyl group; potential for different reactivity patterns |
| 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride | C15H20Cl2N4 | Incorporates two nitrogen atoms; unique biological activity due to diazabicyclic core |
| Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | C15H19NO3 | Features a ketone functional group; distinct reactivity compared to this compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
